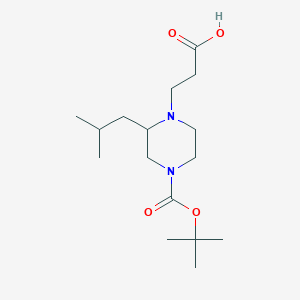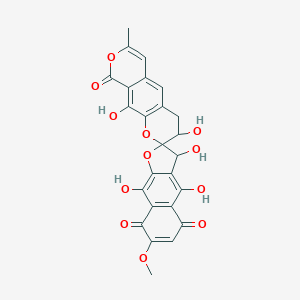![molecular formula C11H14O4 B14175934 {[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde CAS No. 881181-57-3](/img/structure/B14175934.png)
{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde is a complex organic compound with a unique structure that includes a methoxyethyl group, a cyclohexa-2,5-dien-1-yl ring, and an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexa-2,5-dien-1-yl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methoxyethyl group: This step often involves an alkylation reaction using a suitable methoxyethyl halide.
Oxidation to form the oxo group: This can be done using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Attachment of the acetaldehyde moiety: This final step may involve a formylation reaction using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, DMP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of {[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, it may interact with cellular membranes, affecting their integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetone: Similar structure but with an acetone moiety instead of acetaldehyde.
{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}ethanol: Similar structure but with an ethanol moiety instead of acetaldehyde.
Uniqueness
{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
881181-57-3 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-[1-(2-methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxyacetaldehyde |
InChI |
InChI=1S/C11H14O4/c1-14-8-6-11(15-9-7-12)4-2-10(13)3-5-11/h2-5,7H,6,8-9H2,1H3 |
Clé InChI |
UHXRMTUQFMXRPI-UHFFFAOYSA-N |
SMILES canonique |
COCCC1(C=CC(=O)C=C1)OCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


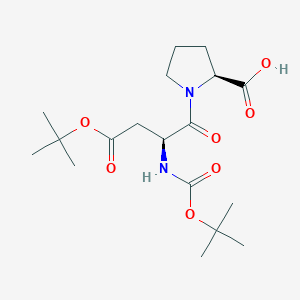
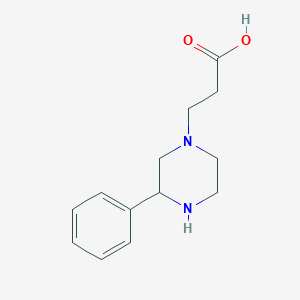

![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)
![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)
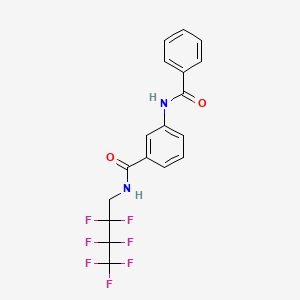
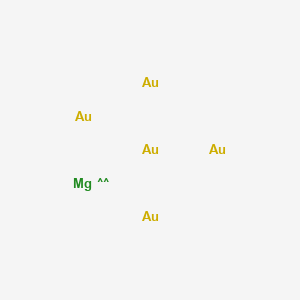

![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
![2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B14175911.png)
![[(Dichlorosilanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane)](/img/structure/B14175918.png)
